molecular formula C8H6N2O5 B2475890 4-Carbamoyl-2-nitrobenzoic acid CAS No. 87594-60-3

4-Carbamoyl-2-nitrobenzoic acid

Cat. No.: B2475890
CAS No.: 87594-60-3
M. Wt: 210.145
InChI Key: SQUFCFXGNSMISM-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzoic acid, featuring both a carbamoyl group (-CONH2) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Carbamoyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-carbamoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding carboxylic acid and ammonia under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Ammonia, amines, and other nucleophilic reagents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Carbamoyl-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: 4-Carboxy-2-nitrobenzoic acid and ammonia.

Scientific Research Applications

4-Carbamoyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies involving nitration and reduction reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry for drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4-carbamoyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate. The carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Similar structure but with the nitro group in the ortho position.

    3-Nitrobenzoic acid: Nitro group in the meta position.

    4-Nitrobenzoic acid: Lacks the carbamoyl group, only has the nitro group in the para position.

Uniqueness

4-Carbamoyl-2-nitrobenzoic acid is unique due to the presence of both the carbamoyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research.

Properties

IUPAC Name

4-carbamoyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUFCFXGNSMISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This invention provides as new compositions of matter 2- and 3-nitroterephthalamic acids. This invention further provides a new process for the preparation of 2- and 3-nitroterephthalamic acids comprising the steps of reaction of a 1-4 carbon dialkyl nitroterephthalate with 20-51% by weight aqueous ammonia at 100°-200° C. under at least autogenous pressure for 1-6 hours at a dialkyl nitroterephthalate concentration of 10-40% by weight. Preferably 30-51% by weight aqueous ammonia is reacted at 150°-175° C. for 2-4 hours. For the preparation of 3-nitroterephthalamic acid it is preferred that the reaction be carried out using 20% by weight dimethyl nitroterephthalate and 25-51% by weight aqueous ammonia for 2-4 hours at 125°-175° C., most preferably at 150° C. 3-Nitroterephthalamic acid is isolated from the reaction mixture by cooling, removal of by-product nitroterephthalamide by filtration, adjustment of the pH of the filtrate to about 4 and removal of 3-nitroterephthalamic acid by filtration. For the preparation of 2-nitroterephthalamic acid, it is preferred that the reaction be carried out using about 10% by weight dimethyl nitroterephthalate and 25-51% by weight aqeuous ammonia for 2-4 hours at 150°-200° C., most preferably at 175° C. 2-Nitroterephthalamic acid is isolated from the reaction mixture by cooling, removal of by-product nitroterephthalamide by filtration, adjusting the pH of the filtrate to about 4, removal of by-product 3-nitroterephthalamic acid by filtration, adjustment of the pH of the filtrate to about 2 and removing 2-nitroterephthalamic acid by filtration. The reaction may be summarized as follows: ##STR1##
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